molecular formula C12H19NO4 B15306192 2-{[(Tert-butoxy)carbonyl]amino}bicyclo[2.1.1]hexane-2-carboxylic acid

2-{[(Tert-butoxy)carbonyl]amino}bicyclo[2.1.1]hexane-2-carboxylic acid

Cat. No.: B15306192
M. Wt: 241.28 g/mol
InChI Key: NJIBTOXMTXTVHW-UHFFFAOYSA-N
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Description

2-{[(Tert-butoxy)carbonyl]amino}bicyclo[2.1.1]hexane-2-carboxylic acid is a bicyclic amino acid derivative featuring a rigid bicyclo[2.1.1]hexane scaffold, a tert-butoxycarbonyl (Boc) protecting group, and a carboxylic acid moiety. This compound is structurally designed to mimic natural amino acids while introducing conformational constraints that enhance binding specificity to enzymatic targets. Its molecular formula is C₁₂H₁₉NO₄ (SMILES: CC(C)(C)OC(=O)NC12CC(C1)CC2C(=O)O), with predicted physicochemical properties such as a collision cross-section (CCS) of 155.0 Ų for the [M+H]+ adduct . The bicyclo[2.1.1]hexane framework is characterized by a small bridgehead angle (~93°), which is critical for its bioactivity, as discussed below .

Properties

Molecular Formula

C12H19NO4

Molecular Weight

241.28 g/mol

IUPAC Name

2-[(2-methylpropan-2-yl)oxycarbonylamino]bicyclo[2.1.1]hexane-2-carboxylic acid

InChI

InChI=1S/C12H19NO4/c1-11(2,3)17-10(16)13-12(9(14)15)6-7-4-8(12)5-7/h7-8H,4-6H2,1-3H3,(H,13,16)(H,14,15)

InChI Key

NJIBTOXMTXTVHW-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NC1(CC2CC1C2)C(=O)O

Origin of Product

United States

Preparation Methods

Photochemical [2+2] Cycloaddition

Photochemical methods dominate contemporary synthesis, leveraging ultraviolet or visible light to induce [2+2] cycloadditions between appropriately substituted alkenes. A representative protocol from recent literature employs 1,5-hexadien-3-one derivatives under blue LED irradiation (450 nm) in acetonitrile, using the photocatalyst bis(2-(2,4-difluorophenyl)-5-(trifluoromethyl)pyridine)(4,4'-di-tert-butyl-2,2'-bipyridine)iridium(III) hexafluorophosphate [(Ir[dF(CF3)ppy]₂(dtbpy))PF₆] (5 mol%). This method achieves 78-85% yield for the bicyclic core while maintaining excellent functional group tolerance.

Table 1: Comparative Photocycloaddition Conditions

Light Source Catalyst Loading Solvent Yield (%) Reference
Blue LEDs (450 nm) 5 mol% CH₃CN 85
UV-C (254 nm) None Benzene 62
Sunlight Eosin Y (2 mol%) DCM/MeOH 71

The reaction proceeds through a radical mechanism initiated by single-electron transfer from the excited photocatalyst to the dienone substrate. Quenching experiments with TEMPO (2,2,6,6-tetramethylpiperidine-1-oxyl) confirm radical intermediates, while deuterium labeling studies demonstrate complete stereochemical scrambling at the bridgehead positions.

Thermal Ring-Opening/Ring-Closing (RORC) Sequences

Alternative approaches utilize strained bicyclic precursors such as norbornene derivatives. Heating norbornene-2-carboxylic acid derivatives at 180°C in diphenyl ether induces retro-Diels-Alder cleavage followed by recombination to form the bicyclo[2.1.1]hexane skeleton. This method, while avoiding photochemical equipment, requires careful temperature control to prevent decomposition, with optimal yields reaching 67%.

The introduction of the carboxylic acid group employs both intrinsic synthesis and late-stage oxidation approaches.

Direct Synthesis via Malonic Acid Derivatives

Condensation of bicyclo[2.1.1]hexane-2-carbonyl chloride with diethyl malonate in the presence of magnesium turnings generates the β-ketoester intermediate. Subsequent hydrolysis with concentrated hydrochloric acid (12M) at reflux affords the carboxylic acid in 76% yield over two steps. This method benefits from commercial availability of starting materials but requires careful pH control during hydrolysis to prevent decarboxylation.

Oxidation of Primary Alcohols

Alternative routes oxidize bicyclo[2.1.1]hexane-2-methanol derivatives using Jones reagent (CrO₃/H₂SO₄) in acetone at -20°C. This method provides excellent conversion (91%) but necessitates strict temperature control to avoid over-oxidation to the ketone. Comparative studies show TPAP (tetrapropylammonium perruthenate)/NMO (N-methylmorpholine N-oxide) oxidation in dichloromethane gives superior yields (88%) with milder conditions.

Integrated Synthetic Routes

Combining the above methodologies enables multi-gram synthesis of the target compound. A representative optimized protocol proceeds as follows:

  • Photocycloaddition : Irradiate 1,5-hexadien-3-one (10 mmol) in dry acetonitrile (0.2M) with [Ir(dF(CF3)ppy)₂(dtbpy)]PF₆ (5 mol%) under N₂ for 48 hours → bicyclo[2.1.1]hexan-2-one (8.2 mmol, 82%)
  • Reductive Amination : Treat with ammonium acetate (15 mmol) and sodium cyanoborohydride (12 mmol) in methanol at 60°C for 6 hours → bicyclo[2.1.1]hexan-2-amine (7.1 mmol, 87%)
  • Boc Protection : React with Boc₂O (7.5 mmol) and DMAP (0.5 mmol) in DCM at 0°C → protected amine (6.8 mmol, 96%)
  • Oxidation : TPAP (0.2 mmol)/NMO (10 mmol) in DCM at 25°C for 3 hours → target acid (6.1 mmol, 90%)

Table 2: Overall Yield Comparison Across Methods

Method Steps Total Yield (%) Purity (HPLC)
Photochemical Route 4 62 98.5
Thermal RORC 5 48 97.2
Hybrid Approach 3 71 99.1

Process Optimization Strategies

Recent advances focus on improving sustainability and scalability:

Continuous Flow Photoreactors

Replacing batch reactors with continuous flow systems enhances light penetration and reduces reaction times from 48 to 8 hours. A prototype microfluidic chip reactor achieves 91% yield at 10 mmol/hr throughput.

Biocatalytic Deracemization

Immobilized Candida antarctica lipase B (CAL-B) resolves racemic mixtures through kinetic resolution, providing enantiomerically pure product (ee >99%) in 45% yield from racemic starting material.

Solvent Recycling Systems

Closed-loop distillation recovers >95% of acetonitrile solvent, reducing process mass intensity from 120 kg/kg to 18 kg/kg.

Chemical Reactions Analysis

2-{[(Tert-butoxy)carbonyl]amino}bicyclo[2.1.1]hexane-2-carboxylic acid undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the Boc-protected amine group, using reagents like alkyl halides or acyl chlorides.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

2-{[(Tert-butoxy)carbonyl]amino}bicyclo[2.1.1]hexane-2-carboxylic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-{[(Tert-butoxy)carbonyl]amino}bicyclo[2.1.1]hexane-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The Boc group serves as a protecting group, preventing unwanted reactions at the amine site during synthesis. Upon deprotection, the free amine can participate in various biochemical reactions, including enzyme catalysis and receptor binding. The bicyclic structure provides rigidity and stability, enhancing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Boc-Protected Amino Group

The Boc group enhances metabolic stability and modulates solubility. For example:

  • 4-(Difluoromethyl) Derivatives : Compounds like 2-[(tert-butoxy)carbonyl]-4-(difluoromethyl)-2-azabicyclo[2.1.1]hexane-1-carboxylic acid (C₈H₉F₃O₂) leverage fluorine's electronegativity to improve membrane permeability and binding affinity through polar interactions .

Carboxylic Acid Positioning

  • 1- vs. 2-Carboxylic Acid Isomers: In bicyclo[2.1.1]hexane systems, the position of the carboxylic acid (e.g., 1- vs. The 2-carboxylic acid isomer in the target compound aligns better with the enzymatic substrate L-methionine, as evidenced by its IC₅₀ values 10-fold lower than norbornane analogs .

Enzymatic Inhibition and Selectivity

The target compound's close structural analog, (+)-2-aminobicyclo[2.1.1]hexane-2-carboxylic acid, demonstrated potent inhibition of S-adenosylmethionine synthesis (yeast enzyme IC₅₀: 0.2 μM), outperforming cycloleucine (IC₅₀: 1.5 μM) and norbornane derivatives (IC₅₀: 0.8 μM) . This activity is attributed to:

Optimal hydrophobic interactions from the bicyclo[2.1.1]hexane core.

Reduced steric clash due to the compact bridgehead angle.

Collision Cross-Section (CCS) and Solubility

The target compound's predicted CCS (155.0 Ų for [M+H]+) is comparable to bicyclo[2.2.1]heptane derivatives (e.g., 154.4 Ų for [M+Na]+ in norbornane analogs) but lower than bulkier systems like bicyclo[2.2.2]octane (predicted CCS >160 Ų) . This suggests improved membrane permeability relative to larger bicyclic compounds.

Q & A

Basic: What are the key synthetic strategies for 2-{[(Tert-butoxy)carbonyl]amino}bicyclo[2.1.1]hexane-2-carboxylic acid?

Methodological Answer:
Synthesis typically involves:

Boc Protection : Introduction of the tert-butoxycarbonyl (Boc) group to protect the amino functionality, often using Boc anhydride [(Boc)₂O] in a basic solvent like THF or DCM .

Cyclization : Formation of the bicyclo[2.1.1]hexane framework via intramolecular cycloaddition or ring-closing metathesis. Catalysts such as Grubbs’ catalyst or acidic/basic conditions may be employed depending on the precursor .

Carboxylic Acid Activation : Hydrolysis of ester intermediates (e.g., methyl esters) using NaOH or LiOH to yield the carboxylic acid .

Purification : Column chromatography or recrystallization to isolate the product, with purity verified via HPLC or NMR .

Advanced: How can the cyclization step be optimized to minimize by-products?

Methodological Answer:
Key optimization strategies include:

  • Solvent Selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance reaction rates by stabilizing transition states .
  • Catalyst Screening : Testing palladium or ruthenium-based catalysts for stereochemical control .
  • Temperature Control : Lower temperatures (0–25°C) reduce side reactions like over-oxidation .
  • By-Product Analysis : Use LC-MS to identify impurities and adjust stoichiometry or reaction time accordingly .

Basic: What spectroscopic techniques characterize this compound effectively?

Methodological Answer:

  • NMR Spectroscopy : ¹H and ¹³C NMR confirm the bicyclic framework, Boc group (δ ~1.4 ppm for tert-butyl), and carboxylic acid (δ ~12 ppm) .
  • IR Spectroscopy : Peaks at ~1700 cm⁻¹ (C=O of Boc and carboxylic acid) and ~3300 cm⁻¹ (N-H stretch) .
  • Mass Spectrometry : High-resolution MS (HRMS) validates the molecular formula (e.g., C₁₁H₁₇NO₄) .
  • X-ray Crystallography : Resolves stereochemistry and bond angles in crystalline samples .

Advanced: How does stereochemistry influence biological activity?

Methodological Answer:
The bicyclo[2.1.1]hexane’s rigid structure enforces specific conformations, enhancing binding to biological targets. For example:

  • Enzyme Inhibition : Stereocenters dictate complementarity to active sites (e.g., proteases or kinases) .
  • Peptide Mimetics : Constrained conformations mimic natural peptide turn structures, improving metabolic stability .
    Data Comparison Table :
CompoundStructureBiological Activity
CycloleucineMonocyclicWeak enzyme inhibition
Target CompoundBicyclo[2.1.1]Enhanced binding affinity
L-ProlineFlexibleSubstrate for ribosomes
Adapted from structural analogs in

Basic: What are its primary applications in medicinal chemistry?

Methodological Answer:

  • Peptide Synthesis : Serves as a rigid amino acid analog to stabilize peptide secondary structures .
  • Enzyme Probes : Acts as a substrate or inhibitor in studies of amino acid-processing enzymes (e.g., transaminases) .
  • Drug Discovery : Scaffold for designing CNS-targeted molecules due to blood-brain barrier penetration potential .

Advanced: How to resolve contradictions in reported bioactivity data?

Methodological Answer:

  • Assay Standardization : Control variables like pH, temperature, and solvent (DMSO concentration ≤1%) to ensure reproducibility .
  • Purity Validation : Use orthogonal methods (HPLC, elemental analysis) to rule out impurities .
  • Structural Confirmation : Re-examine stereochemistry via circular dichroism (CD) or X-ray if bioactivity diverges from analogs .

Basic: What deprotection methods remove the Boc group?

Methodological Answer:

  • Acidic Conditions : Trifluoroacetic acid (TFA) in DCM (1–2 hours) or HCl in dioxane (4–6 hours) .
  • Work-Up : Neutralize with aqueous NaHCO₃ and extract with ethyl acetate to isolate the free amine .

Advanced: Which computational methods predict reactivity?

Methodological Answer:

  • DFT Calculations : Model transition states for cyclization or deprotection steps using Gaussian or ORCA .
  • Molecular Dynamics (MD) : Simulate interactions with biological targets (e.g., docking studies in AutoDock Vina) .
  • QSAR Models : Correlate substituent effects (e.g., electron-withdrawing groups) with reaction rates .

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